molecular formula C17H12F3N3O3S B284624 N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

Katalognummer B284624
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: QJZXRIWNMJUIRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea, also known as MBTU, is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. MBTU has been extensively studied for its potential use as a therapeutic agent for type 2 diabetes and other metabolic disorders.

Wirkmechanismus

N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea exerts its pharmacological effects by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and other downstream signaling molecules, thereby reducing insulin sensitivity and glucose uptake. Inhibition of PTP1B by N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea leads to increased insulin signaling and glucose uptake, which improves glucose homeostasis and metabolic function.
Biochemical and Physiological Effects
N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been shown to have a variety of biochemical and physiological effects related to its inhibition of PTP1B. In animal models of type 2 diabetes, N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea treatment has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has also been shown to reduce inflammation and oxidative stress, which are associated with the development of metabolic disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has several advantages as a tool compound for scientific research. It is a highly potent and selective inhibitor of PTP1B, with minimal off-target effects on other protein tyrosine phosphatases. N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is also relatively stable and easy to handle, making it suitable for use in a variety of experimental settings. However, N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has some limitations as well. It is a relatively large and complex molecule, which may limit its bioavailability and tissue penetration in vivo. Additionally, N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea may have some off-target effects on other cellular processes, which should be carefully evaluated in experimental studies.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea and its use as a therapeutic agent for metabolic disorders. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea. Another area of focus is the evaluation of N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea in combination with other drugs or therapies for the treatment of type 2 diabetes and other metabolic disorders. Additionally, further studies are needed to fully understand the mechanisms of action of N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea and its effects on other cellular processes beyond PTP1B inhibition.

Synthesemethoden

N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea can be synthesized through a multistep process involving the condensation of 4-methyl-1,3-benzothiazol-2-amine with 2-(trifluoromethyl)-1,3-benzodioxole-5-carboxylic acid, followed by the addition of urea and cyclization to form the final product. This synthesis method has been optimized for high yield and purity, and the resulting N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been extensively characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been widely used as a tool compound in scientific research to investigate the role of PTP1B in insulin signaling and glucose homeostasis. In vitro studies have shown that N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a potent and selective inhibitor of PTP1B, with minimal off-target effects on other protein tyrosine phosphatases. In vivo studies using animal models of type 2 diabetes have demonstrated that N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea treatment improves glucose tolerance, insulin sensitivity, and other metabolic parameters.

Eigenschaften

Molekularformel

C17H12F3N3O3S

Molekulargewicht

395.4 g/mol

IUPAC-Name

1-(4-methyl-1,3-benzothiazol-2-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

InChI

InChI=1S/C17H12F3N3O3S/c1-9-5-4-8-12-13(9)21-15(27-12)22-14(24)23-17(16(18,19)20)25-10-6-2-3-7-11(10)26-17/h2-8H,1H3,(H2,21,22,23,24)

InChI-Schlüssel

QJZXRIWNMJUIRO-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F

Kanonische SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.